molecular formula C7H4Cl2LiNO2 B2372822 Lithium;2-(3,5-dichloropyridin-4-yl)acetate CAS No. 2490400-68-3

Lithium;2-(3,5-dichloropyridin-4-yl)acetate

Cat. No.: B2372822
CAS No.: 2490400-68-3
M. Wt: 211.95
InChI Key: PZABAKIYQIYAFM-UHFFFAOYSA-M
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Description

Lithium;2-(3,5-dichloropyridin-4-yl)acetate is a useful research compound. Its molecular formula is C7H4Cl2LiNO2 and its molecular weight is 211.95. The purity is usually 95%.
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Scientific Research Applications

Strategies for Functionalization of Dichloropyridines

Lithium;2-(3,5-dichloropyridin-4-yl)acetate is involved in the selective functionalization of dichloropyridines. For instance, 2,3-dichloropyridine and 2,5-dichloro-4-(lithiooxy)pyridine undergo site-selective deprotonation, leading to functionalization at specific positions. This process is influenced by the choice of reagents and the basicity of C-Li bonds, especially in halogen-flanked structures (Marzi, Bigi, & Schlosser, 2001).

Reactivity in Weakly Polar, Aprotic Solvents

The compound plays a role in the rates of exchange in weakly polar, aprotic solvents, such as dioxolane and tetrahydrofuran. This involves the interaction with various esters, indicating the compound's importance in studying solvent effects on chemical reactions (Jackman, Petrei, & Smith, 1991).

Deprotonation Using Lithium Magnesates

In reactions involving chloropyridines, this compound demonstrates its utility in deprotonation processes. The use of lithium magnesates allows for deprotonation and subsequent functionalization, highlighting the compound's role in synthetic chemistry (Awad et al., 2004).

Synthesis of Poly(pyridin-2-yl)Ethane Ligands

The compound is used in the synthesis of poly(pyridin-2-yl)ethane ligands, where lithium derivatives of pyridin-2-ylmethanes react with mercury(II) iodide. This process is vital for forming symmetrical poly(pyridin-2-yl)ethanes, useful in coordination chemistry (Canty & Minchin, 1986).

Formation of Cyclopalladated Complexes

In the formation of cyclopalladated complexes, this compound is instrumental. The compound interacts with palladium acetate, leading to novel complexes with potential applications in photophysics and materials science (Mancilha et al., 2011).

Aggregation of Lithium Phenolates

The compound is significant in the aggregation studies of lithium phenolates in aprotic solvents. This research aids in understanding the structural factors influencing the aggregation, which is crucial for synthetic methodologies involving organic lithium salts (Jackman & Smith, 1988).

Properties

IUPAC Name

lithium;2-(3,5-dichloropyridin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2.Li/c8-5-2-10-3-6(9)4(5)1-7(11)12;/h2-3H,1H2,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZABAKIYQIYAFM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=C(C(=C(C=N1)Cl)CC(=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2LiNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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